NA-014

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

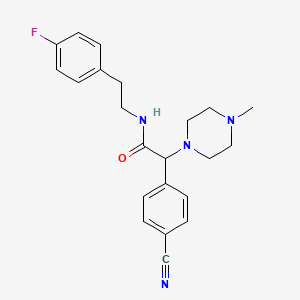

C22H25FN4O |

|---|---|

分子量 |

380.5 g/mol |

IUPAC 名称 |

2-(4-cyanophenyl)-N-[2-(4-fluorophenyl)ethyl]-2-(4-methylpiperazin-1-yl)acetamide |

InChI |

InChI=1S/C22H25FN4O/c1-26-12-14-27(15-13-26)21(19-6-2-18(16-24)3-7-19)22(28)25-11-10-17-4-8-20(23)9-5-17/h2-9,21H,10-15H2,1H3,(H,25,28) |

InChI 键 |

FQSQAWIKJDXQAM-UHFFFAOYSA-N |

规范 SMILES |

CN1CCN(CC1)C(C2=CC=C(C=C2)C#N)C(=O)NCCC3=CC=C(C=C3)F |

产品来源 |

United States |

Foundational & Exploratory

NA-014: A Technical Guide to its Mechanism of Action on the Glutamate Transporter 1 (GLT-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NA-014 is a novel, selective positive allosteric modulator (PAM) of the glutamate (B1630785) transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). By enhancing the transporter's activity, this compound facilitates the clearance of excess glutamate from the synaptic cleft, a mechanism with significant therapeutic potential in a range of neurological and psychiatric disorders characterized by glutamate dysregulation. This technical guide provides an in-depth overview of the mechanism of action of this compound on GLT-1, presenting key quantitative data, detailed experimental protocols from seminal studies, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Positive Allosteric Modulation of GLT-1

This compound acts as a selective PAM of GLT-1.[1] Unlike direct agonists or competitive inhibitors, this compound binds to an allosteric site on the GLT-1 protein, distinct from the glutamate binding site. This binding event induces a conformational change in the transporter that enhances its glutamate uptake capacity. The primary mechanism is an increase in the maximal velocity (Vmax) of glutamate transport, effectively accelerating the rate at which glutamate is cleared from the extracellular space without altering the transporter's affinity for its substrate (KM).[1]

This targeted modulation of GLT-1 activity is highly specific, with this compound showing no significant effects on other glutamate transporter subtypes such as GLAST (EAAT1) or EAAT3, nor does it interact with NMDA or AMPA receptors.[1] This selectivity minimizes the potential for off-target effects, making this compound a promising candidate for therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro and in vivo pharmacological profile of this compound.

Table 1: In Vitro Efficacy and Potency of this compound on GLT-1

| Parameter | Value | Cell System | Reference |

| EC50 | 3.5 ± 2.0 nM | COS-7 cells transfected with human GLT-1 | [2] |

| Vmax Increase | 2-3 fold | COS-7 cells transfected with human GLT-1 | [1] |

| KM for Glutamate | No significant change | COS-7 cells transfected with human GLT-1 | [1] |

| Selectivity | Selective for GLT-1 over GLAST (EAAT1) and EAAT3 | Not specified | [1] |

Table 2: In Vivo Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Route of Administration | Reference |

| Brain Penetrability | 52% | Rat | Not specified | [1] |

| Brain Penetrability | 83% | Mouse | Not specified | [1] |

| Duration of Action | Brain levels decline within 30-45 minutes | Rat | Not specified | [1] |

Key Experiments and Detailed Methodologies

This section outlines the detailed protocols for the pivotal experiments that have elucidated the mechanism of action of this compound.

Glutamate Uptake Assay

This assay is fundamental to determining the effect of this compound on GLT-1 activity.

Objective: To measure the rate of glutamate uptake by cells expressing GLT-1 in the presence and absence of this compound.

Experimental Protocol:

-

Cell Culture and Transfection:

-

COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Cells are transiently transfected with a plasmid encoding human GLT-1 using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Glutamate Uptake Measurement:

-

Twenty-four hours post-transfection, cells are seeded into 24-well plates.

-

On the day of the assay, the culture medium is removed, and the cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

-

Cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) in KRH buffer for 15 minutes at 37°C.

-

To initiate the uptake, [³H]-D-aspartate (a non-metabolizable substrate analog of glutamate) is added to a final concentration of 100 nM.

-

The uptake is allowed to proceed for 10 minutes at 37°C.

-

The reaction is terminated by rapidly washing the cells three times with ice-cold KRH buffer.

-

Cells are lysed with 0.1 M NaOH.

-

The radioactivity in the cell lysates is measured using a scintillation counter.

-

Protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a non-selective glutamate transporter inhibitor (e.g., 1 mM L-threo-β-benzyloxyaspartate, TBOA).

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

EC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

-

To determine the effect on Vmax and KM, kinetic studies are performed using varying concentrations of [³H]-D-aspartate in the presence or absence of a fixed concentration of this compound. The data are then fitted to the Michaelis-Menten equation.

-

Figure 1: Experimental workflow for the in vitro glutamate uptake assay.

Conditioned Place Preference (CPP) Test

This behavioral paradigm is used to assess the rewarding or aversive properties of a drug and its potential to treat addiction.

Objective: To evaluate the effect of this compound on the rewarding effects of drugs of abuse like cocaine and methamphetamine.

Experimental Protocol:

-

Apparatus:

-

A three-chamber CPP apparatus is used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.

-

-

Procedure:

-

Pre-conditioning Phase (Day 1): Each animal is placed in the central chamber and allowed to freely explore all three chambers for 15-20 minutes. The time spent in each chamber is recorded to determine any baseline preference. Animals showing a strong unconditioned preference for one chamber are often excluded.

-

Conditioning Phase (Days 2-5): This phase consists of daily conditioning sessions. On alternating days, animals receive an injection of the drug of abuse (e.g., cocaine, 10 mg/kg, i.p.) and are immediately confined to one of the conditioning chambers for 30 minutes. On the other days, they receive a vehicle injection and are confined to the opposite chamber. The chamber paired with the drug is counterbalanced across animals. To test the effect of this compound, it is administered (e.g., 15-60 mg/kg, i.p.) 15-30 minutes prior to the cocaine or vehicle injection.

-

Test Phase (Day 6): The animals are placed back in the central chamber with free access to all three chambers, and the time spent in each chamber is recorded for 15-20 minutes in a drug-free state.

-

-

Data Analysis:

-

A CPP score is calculated as the time spent in the drug-paired chamber during the test phase minus the time spent in the same chamber during the pre-conditioning phase.

-

A significant increase in the CPP score indicates that the drug has rewarding properties. A reduction in the CPP score by this compound indicates its potential to block the rewarding effects of the drug of abuse.

-

Figure 2: Logical relationship of the phases in the Conditioned Place Preference test.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

This surgical model is used to induce a persistent state of neuropathic pain in rodents.

Objective: To assess the analgesic efficacy of this compound in a model of chronic neuropathic pain.

Experimental Protocol:

-

Surgical Procedure:

-

Mice or rats are anesthetized with a suitable anesthetic (e.g., isoflurane).

-

The left hind limb is shaved and disinfected.

-

An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

-

The common peroneal and tibial nerves are tightly ligated with a suture and then transected distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.

-

The sural nerve is left intact.

-

The muscle and skin are closed in layers.

-

Sham-operated animals undergo the same procedure without nerve ligation and transection.

-

-

Behavioral Testing:

-

Mechanical Allodynia: This is assessed using von Frey filaments. Animals are placed on an elevated mesh floor and allowed to acclimatize. Calibrated von Frey filaments of increasing force are applied to the lateral plantar surface of the hind paw (the sural nerve territory). The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.

-

Cold Allodynia: This is measured by applying a drop of acetone (B3395972) to the plantar surface of the hind paw and recording the duration of the withdrawal response (licking, shaking).

-

-

Drug Administration:

-

This compound or vehicle is administered systemically (e.g., i.p.) or locally (e.g., intrathecally) at various time points after surgery, and behavioral testing is performed at the time of expected peak drug effect.

-

-

Data Analysis:

-

The paw withdrawal threshold (in grams) or the duration of the withdrawal response (in seconds) is compared between this compound-treated and vehicle-treated animals. A significant increase in the withdrawal threshold or a decrease in the withdrawal duration in the this compound group indicates an analgesic effect.

-

Signaling Pathways and Molecular Interactions

The precise allosteric binding site of this compound on GLT-1 is still under investigation. However, its functional effect is to promote a more efficient conformational change of the transporter during the glutamate translocation cycle. This leads to an increased turnover rate of the transporter, resulting in enhanced glutamate clearance.

Figure 3: Proposed signaling pathway for this compound's action on GLT-1.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective GLT-1 modulators. Its mechanism as a positive allosteric modulator offers a nuanced approach to enhancing glutamate homeostasis compared to direct agonists or expression enhancers. The preclinical data robustly support its potential in treating conditions associated with hyperglutamatergic states, such as substance use disorders and neuropathic pain.

Future research should focus on elucidating the precise binding site of this compound on the GLT-1 transporter, which could be achieved through structural biology techniques like cryo-electron microscopy. Further preclinical studies are warranted to explore its efficacy in other neurological and psychiatric disorders, and to fully characterize its safety and pharmacokinetic profile in larger animal models. Ultimately, the translation of these promising preclinical findings into clinical trials will be crucial to determine the therapeutic utility of this compound in human patients.

References

NA-014: A Selective EAAT2 Positive Allosteric Modulator for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentrations are tightly regulated by Excitatory Amino Acid Transporters (EAATs).[1] Dysfunction of these transporters, particularly EAAT2 (also known as GLT-1), which is responsible for the majority of glutamate uptake in the brain, has been implicated in the pathophysiology of numerous neurological and psychiatric disorders, including neuropathic pain, epilepsy, and neurodegenerative diseases.[1] Positive allosteric modulators (PAMs) of EAAT2 represent a promising therapeutic strategy to enhance glutamate clearance and mitigate excitotoxicity. This technical guide focuses on NA-014, a novel and selective EAAT2 PAM, providing a comprehensive overview of its pharmacological properties, experimental methodologies for its evaluation, and the underlying signaling pathways.

Core Compound Data: this compound

This compound has emerged from structure-activity relationship (SAR) studies as a potent and selective positive allosteric modulator of EAAT2.[2][3][4] Its mechanism of action involves increasing the maximal transport velocity (Vmax) of glutamate uptake without significantly affecting the substrate binding affinity (Km).[2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

| Parameter | Value | Species | Assay System | Reference |

| EC50 | 3.5 ± 2.0 nM | Human | EAAT2-transfected COS-7 cells | [2] |

| Efficacy (% of control) | 167.3 ± 8.3% | Human | EAAT2-transfected COS-7 cells | [2] |

| Selectivity | No effect on EAAT1 or EAAT3 | Human | EAAT1/3-transfected COS-7 cells | [2] |

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Route of Administration | Animal Model | Reference |

| Brain Cmax | 279 ng/mL | Intraperitoneal (IP) | CD-1 Mice | [2] |

| Brain AUC0-∞ | 515 ng*h/mL | Intraperitoneal (IP) | CD-1 Mice | [2] |

| Brain-to-Plasma Ratio (1h) | 1.32 | Intraperitoneal (IP) | CD-1 Mice | [2] |

| Brain-to-Plasma Ratio (AUC) | 0.82 | Intraperitoneal (IP) | CD-1 Mice | [2] |

| Plasma Half-life (t1/2) | 1.19 h | Intraperitoneal (IP) | CD-1 Mice | [2] |

| Brain Half-life (t1/2) | 1.23 h | Intraperitoneal (IP) | CD-1 Mice | [2] |

| Unbound Fraction (Kp,uu) | 0.207 | Intraperitoneal (IP) | CD-1 Mice | [2] |

Table 2: Pharmacokinetic Properties of this compound in Mice

Experimental Protocols

In Vitro Glutamate Uptake Assay

This protocol details the methodology for assessing the effect of this compound on EAAT2-mediated glutamate uptake in a cellular context.

Materials:

-

COS-7 cells transiently transfected with human EAAT2, EAAT1, or EAAT3.

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Doxycycline (B596269) (for inducible expression systems, if applicable)

-

Hanks' Balanced Salt Solution (HBSS)

-

[³H]-L-glutamate

-

Test compound (this compound) and vehicle control (e.g., DMSO)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Transfection: Seed COS-7 cells in 96-well plates at a density of 50,000 cells per well. Transfect cells with the desired EAAT subtype expression vector using a suitable transfection reagent. If using an inducible system, add doxycycline to the culture medium and incubate for 22 hours to induce transporter expression.

-

Compound Incubation: On the day of the assay, remove the culture medium and wash the cells with HBSS. Prepare serial dilutions of this compound in HBSS. Add the compound solutions to the respective wells and incubate for 10 minutes at room temperature.

-

Glutamate Uptake: Initiate the uptake reaction by adding [³H]-L-glutamate (final concentration 50 nM) to each well. Incubate for exactly 10 minutes at room temperature.

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells twice with ice-cold HBSS. Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials containing scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a non-transported inhibitor like TBOA) from the total uptake. Plot the percentage of glutamate uptake relative to the vehicle control against the log concentration of this compound to determine the EC50 and efficacy.

In Vivo Neuropathic Pain Model (Spared Nerve Injury - SNI)

This protocol describes a common preclinical model to evaluate the analgesic efficacy of this compound.

Animals:

-

Adult male CD-1 or C57BL/6J mice.

Surgical Procedure (SNI):

-

Anesthetize the mouse with a suitable anesthetic (e.g., isoflurane).

-

Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Tightly ligate the common peroneal and tibial nerves with a silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump. Take care to leave the sural nerve intact.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for a period of 7-14 days to allow for the development of neuropathic pain behaviors.

Behavioral Testing (Mechanical Allodynia):

-

Acclimatize the animals to the testing environment by placing them in individual Plexiglas chambers on a raised mesh floor.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

At specified time points post-administration, assess the paw withdrawal threshold to a mechanical stimulus using von Frey filaments of increasing stiffness applied to the lateral plantar surface of the ipsilateral hind paw (the territory of the intact sural nerve).

-

The withdrawal threshold is defined as the lowest force that elicits a brisk withdrawal response.

-

Data Analysis: Compare the paw withdrawal thresholds between the this compound treated group and the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).

Visualizations

Signaling and Functional Pathways

The following diagrams illustrate key pathways and processes related to EAAT2 function and modulation by this compound.

Caption: Mechanism of this compound action on EAAT2-mediated glutamate uptake.

References

- 1. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of NA-014, a Positive Allosteric Modulator of Glutamate Transporter EAAT2/GLT-1

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the in vitro characterization of NA-014, a novel, selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate (B1630785) Transporter 1 (GLT-1).[1][2][3] EAAT2 is the primary transporter responsible for clearing extracellular glutamate in the central nervous system, and its modulation is a key therapeutic strategy for various neurological disorders associated with glutamate excitotoxicity.[3][4] this compound enhances the maximal velocity of glutamate uptake without altering the transporter's affinity for its substrate.[1][5] This guide details the quantitative data derived from key experiments, outlines the methodologies for its characterization, and provides visual diagrams of the experimental workflow and the compound's mechanism of action.

Quantitative Data Presentation

The in vitro activity of this compound has been quantified through dose-response and kinetic assays, primarily using EAAT2-transfected COS-7 cells and primary glial cultures.[1][5] The data highlights this compound's potency, efficacy, and selective mechanism of action.

Table 1: Dose-Response and Selectivity of this compound on Glutamate Transporters

| Parameter | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 | Source |

| EC50 | No Modulation | 5.3 ± 4.7 nM | No Modulation | [4] |

| Efficacy (% of Control) | No Effect | ~175% | No Effect | [4][5] |

Data represents the mean ± SEM from at least three independent experiments. Efficacy is an approximate value derived from published dose-response curves.

Table 2: Kinetic Analysis of this compound on EAAT2-Mediated Glutamate Transport

| This compound Concentration | Vmax (pmol/well/min) | Km (μM) | Mechanism of Action | Source |

| Vehicle (Control) | 279 ± 76 | 63 ± 8.5 (average) | - | [5] |

| 10 nM | 359 ± 17 | Not Significantly Different | Positive Allosteric Modulation | [5] |

| 100 nM | 675 ± 52 | Not Significantly Different | (Increases Vmax) | [5] |

| 500 nM | 1413 ± 46 | Not Significantly Different | (No change in Km) | [5] |

Kinetic assays were performed in EAAT2-transfected COS-7 cells. The results confirm that this compound acts as a PAM by significantly increasing the maximal transport velocity (Vmax) by 2- to 3-fold without affecting the substrate affinity (Km).[1][5]

Experimental Protocols

The characterization of this compound involves standardized glutamate uptake assays. The following protocols are synthesized from established methodologies for testing glutamate transporter modulators.[5][6][7]

Cell Culture and Transfection

-

Cell Lines: COS-7 cells are commonly used for transient transfection due to their low endogenous transporter expression. Primary astrocyte/glial cultures are used to assess activity in a more physiologically relevant context.[1][5][8]

-

Transfection (COS-7 cells): Cells are transiently transfected with a mammalian expression vector (e.g., CMV-based) containing the gene for the human EAAT subtype (hEAAT1, hEAAT2, or hEAAT3). Assays are typically performed 48-72 hours post-transfection.[8]

Radiolabeled Glutamate Uptake Assay (Dose-Response)

This assay measures the potency (EC50) and efficacy of this compound.

-

Cell Plating: Plate transfected COS-7 cells or primary glial cells in 96-well plates and grow to confluence.[7]

-

Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with a balanced salt solution (BSS) or phosphate-buffered saline with calcium and magnesium (PBS-CM).[7][9]

-

Compound Incubation: Add varying concentrations of this compound (or vehicle control) to the wells. Incubate the plates for 10 minutes at 37°C.[4][5]

-

Initiate Uptake: Add a solution containing a fixed concentration of 3H-L-glutamate (e.g., 50 nM) to each well to initiate the uptake reaction.[4][5]

-

Terminate Uptake: After a 10-minute incubation at room temperature or 37°C, terminate the uptake by rapidly washing the cells twice with ice-cold BSS/PBS-CM to remove extracellular radiolabel.[7][9]

-

Cell Lysis and Counting: Lyse the cells using a lysis buffer (e.g., 0.1N NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[9]

-

Data Analysis: Normalize the results to the vehicle control and plot the data using a nonlinear regression to determine the EC50 and maximum efficacy.

Kinetic Assay (Vmax and Km Determination)

This assay determines the mechanism of transporter modulation.

-

Setup: The procedure is similar to the dose-response assay. Prepare sets of wells for vehicle control and for several fixed concentrations of this compound (e.g., 10, 100, 500 nM).[5]

-

Compound Pre-incubation: Pre-incubate the cells with the fixed concentrations of this compound or vehicle for 10 minutes at 37°C.[5]

-

Initiate Uptake with Substrate Curve: Initiate the uptake by adding varying concentrations of 3H-L-glutamate (e.g., from 1 to 300 μM).

-

Termination and Counting: Terminate the reaction and measure radioactivity as described above.

-

Data Analysis: For each this compound concentration, plot the uptake velocity against the glutamate concentration. Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. Compare the values across conditions to identify the modulatory mechanism.[5]

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the general workflow for characterizing this compound's effect on glutamate uptake in vitro.

Signaling Pathway and Mechanism of Action

This diagram illustrates the role of the EAAT2/GLT-1 transporter at the tripartite synapse and the modulatory effect of this compound.

References

- 1. Positive allosteric modulator of GLT-1 reduces methamphetamine hyperlocomotion, sensitization and conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of NA-014: A Selective EAAT2 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of NA-014 (also known as compound 40), a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2).[1][2][3] EAAT2 is a crucial protein in the central nervous system responsible for regulating glutamate (B1630785) levels, and its modulation is a promising therapeutic strategy for various neurological disorders.[1]

Discovery and Rationale

This compound was identified through a medicinal chemistry campaign aimed at developing selective EAAT2 PAMs.[1][2][3] The development of such compounds is significant because dysregulation of glutamate transport is implicated in the pathophysiology of numerous CNS disorders.[1] this compound emerged from a library of analogs designed to improve upon earlier generation compounds.[1][3] It is a notable example of an amide series of compounds that are selective for EAAT2.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials.[1][2] The key steps are outlined below.

Experimental Protocol: Synthesis of this compound [1][2]

-

Step 1: Bromination. Commercially available ethyl 2-(4-cyanophenyl)acetate is converted to the corresponding benzyl (B1604629) bromide by reaction with N-bromosuccinimide (NBS) in refluxing carbon tetrachloride (CCl₄) with a catalytic amount of azobisisobutyronitrile (AIBN).

-

Step 2: Alkylation. The resulting bromide is then alkylated with 1-methylpiperazine (B117243) to yield the intermediate VY-11-098.

-

Step 3: Hydrolysis. The ester is hydrolyzed using lithium hydroxide (B78521) (LiOH) to provide the carboxylic acid intermediate, VY-12-012.

-

Step 4: Amide Coupling. Finally, the carboxylic acid is coupled with 2-(4-fluorophenyl)ethan-1-amine using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as a coupling agent to afford the final product, racemic this compound.[2]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Biological Activity and Mechanism of Action

This compound is a highly potent and selective positive allosteric modulator of EAAT2.[1][2] It enhances the transporter's ability to remove glutamate from the synaptic cleft.[4]

Quantitative Biological Data

| Parameter | Value | Cell Line | Reference |

| EC₅₀ | 3 nM | EAAT2-expressing COS-7 cells | [5] |

| EC₅₀ | 3.5 ± 2.0 nM | EAAT2-transfected COS-7 cells | [1][2] |

| Efficacy | 167.3 ± 8.3% | EAAT2-transfected COS-7 cells | [1][2] |

Mechanism of Action

This compound functions as a positive allosteric modulator, meaning it binds to a site on the EAAT2 protein that is distinct from the glutamate binding site.[2] This binding event increases the maximal velocity (Vmax) of glutamate transport without significantly affecting the transporter's affinity for glutamate (Km).[1][2] This allosteric modulation provides a nuanced approach to enhancing glutamate uptake, which may offer therapeutic advantages over direct activation.[2]

Signaling Pathway

Caption: Mechanism of action of this compound on the EAAT2 transporter.

Pharmacokinetics and In Vivo Studies

Pharmacokinetic studies in mice have demonstrated that this compound is brain-penetrant, a critical property for a CNS-acting drug.[1][6]

Mouse Pharmacokinetic Parameters [1]

| Parameter | Value |

| Dose | 10 mg/kg (IP) |

| Brain Cₘₐₓ | 279 ng/mL |

| Brain AUC₀-∞ | 515 ng*h/mL |

| Brain-to-Plasma Ratio (1h) | 1.32 |

| Half-life (t₁/₂) | ~1.2 h (plasma and brain) |

In vivo studies in animal models have shown that this compound can reduce the behavioral effects of psychostimulants like cocaine and methamphetamine, suggesting its potential therapeutic application in substance use disorders.[4][6] For instance, this compound has been shown to decrease cocaine-induced locomotion and the expression of cocaine-conditioned place preference in rats.[4]

Selectivity and Off-Target Effects

This compound exhibits high selectivity for EAAT2, with no observed activity at EAAT1 or EAAT3.[1][2] Further screening has shown that this compound does not have activity at GABA, glycine, or monoamine transporters, nor at NMDA, AMPA, mGluR1, and mGluR5 glutamate receptors.[1] Additionally, it shows only modest to weak inhibition of the hERG channel, suggesting a reduced risk of cardiac side effects.[2]

Conclusion

This compound is a potent, selective, and brain-penetrant positive allosteric modulator of EAAT2. Its discovery and characterization represent a significant advancement in the development of novel therapeutics for neurological and psychiatric disorders characterized by glutamate dysregulation. The detailed synthetic route and biological data presented in this guide provide a solid foundation for further research and development of this promising compound.

References

- 1. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

NA-014: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Selective EAAT2 Positive Allosteric Modulator

This technical guide provides a comprehensive overview of NA-014, a selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, mechanism of action, and potential therapeutic applications of this compound.

Chemical Properties of this compound

This compound is a small molecule that has been identified as a potent and selective modulator of EAAT2.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3041127-59-4 | [3][4] |

| Molecular Formula | C22H25FN4O | [4][5] |

| Molecular Weight | 380.46 g/mol | [4][5] |

| Physical Form | Solid, Light yellow to brown | [5] |

| Boiling Point (Predicted) | 591.840 ± 50.00 °C (at 760 Torr) | [4] |

| Density (Predicted) | 1.226 ± 0.10 g/cm³ (at 25 °C, 760 Torr) | [4] |

| pKa (Predicted) | 14.848 ± 0.46 | [4] |

| EC50 | 3 nM | [5] |

Mechanism of Action: EAAT2 Signaling Pathway

This compound functions as a positive allosteric modulator of EAAT2, a glutamate (B1630785) transporter predominantly expressed on astrocytes in the central nervous system.[5][6] EAAT2 plays a critical role in maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity.[4][6][7] By binding to an allosteric site on the transporter, this compound enhances the efficiency of glutamate uptake from the synaptic cleft without directly competing with glutamate for its binding site.[1][5] This enhanced clearance of glutamate helps to protect neurons from the detrimental effects of excessive glutamatergic stimulation.[4][7]

The signaling pathway below illustrates the role of EAAT2 in glutamatergic neurotransmission and the mechanism of action of this compound.

Caption: EAAT2 signaling pathway and the modulatory role of this compound.

Experimental Protocols

Determination of EC50 and Kinetic Properties of this compound

The following protocol is adapted from studies characterizing the activity of this compound on EAAT2.[1]

Objective: To determine the half-maximal effective concentration (EC50) and the effect of this compound on the maximal transport rate (Vmax) and substrate affinity (Km) of EAAT2.

Methodology:

-

Cell Culture and Transfection: COS-7 cells are cultured and transfected with a plasmid encoding human EAAT2.

-

Glutamate Uptake Assay:

-

Transfected cells are plated in 96-well plates.

-

Cells are washed and incubated with varying concentrations of this compound.

-

A solution containing [3H]-L-glutamate is added to initiate the uptake.

-

The uptake is terminated by washing the cells with ice-cold buffer.

-

Cells are lysed, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

For EC50 determination, glutamate uptake is measured at a fixed glutamate concentration across a range of this compound concentrations. The data is then fitted to a sigmoidal dose-response curve.

-

For kinetic analysis, glutamate uptake is measured at varying glutamate concentrations in the presence or absence of different concentrations of this compound. Vmax and Km values are determined by fitting the data to the Michaelis-Menten equation.

-

In Vivo Evaluation of this compound in a Cocaine-Induced Locomotion Model

This protocol is based on studies investigating the behavioral effects of this compound.

Objective: To assess the effect of this compound on cocaine-induced hyperlocomotion in rats.

Methodology:

-

Animals: Adult male Sprague-Dawley rats are used.

-

Drug Administration:

-

Rats are pre-treated with either vehicle or varying doses of this compound via intraperitoneal (i.p.) injection.

-

After a specified pre-treatment time, rats are administered cocaine hydrochloride (i.p.).

-

-

Behavioral Assessment:

-

Immediately following cocaine administration, rats are placed in open-field activity chambers.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration using an automated activity monitoring system.

-

-

Data Analysis: Locomotor activity data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound on cocaine-induced locomotion.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the in vitro characterization of this compound.

Caption: In vitro experimental workflow for this compound characterization.

Conclusion

This compound is a potent and selective positive allosteric modulator of EAAT2 with a well-defined mechanism of action. Its ability to enhance glutamate uptake suggests its potential as a therapeutic agent for neurological disorders characterized by excitotoxicity. The experimental protocols and workflows provided in this guide offer a framework for further investigation into the pharmacological properties and therapeutic applications of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are EAAT2 stimulants and how do they work? [synapse.patsnap.com]

- 4. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]

- 6. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of the novel compound NA-014

As the specified novel compound "NA-014" does not correspond to a publicly documented agent, this technical guide will focus on a representative novel compound, Sotorasib (also known as AMG 510, brand name Lumakras™), to illustrate the required pharmacological profiling. Sotorasib is a first-in-class, orally administered, selective, and irreversible inhibitor of the KRAS G12C mutation, which received accelerated approval from the U.S. Food and Drug Administration (FDA) in May 2021.[1][2]

Pharmacological Profile of Sotorasib

Sotorasib represents a significant breakthrough in targeting what was long considered an "undruggable" oncogene.[3] Its development was based on the discovery of a cryptic pocket in the KRAS G12C mutant protein, which allows for specific and covalent targeting.[1][3]

Mechanism of Action

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[4] The G12C mutation, where glycine (B1666218) at codon 12 is replaced by cysteine, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and proliferation through hyperactivation of downstream pathways like the MAPK cascade.[3][4]

Sotorasib is designed to exploit the unique cysteine residue of the G12C mutant.[5] It selectively and irreversibly binds to this cysteine-12 via its acrylamide (B121943) group, trapping the KRAS G12C protein in its inactive, GDP-bound state.[3][5] This covalent bond prevents the exchange of GDP for GTP, thereby inhibiting downstream oncogenic signaling, suppressing cell growth, and promoting apoptosis in tumor cells harboring the KRAS G12C mutation.[1][5][6] This targeted action has minimal effect on wild-type KRAS, enhancing the drug's safety profile.[1][4]

Data Presentation

Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)

The clinical efficacy of Sotorasib was evaluated in the CodeBreaK series of trials. The pivotal CodeBreaK 100 trial investigated its use in patients with KRAS G12C-mutated solid tumors who had received prior systemic therapy.[7][8]

| Parameter | CodeBreaK 100 (Phase II, NSCLC Cohort, n=124)[7][9] | CodeBreaK 200 (Phase III, Sotorasib vs. Docetaxel, n=345)[10][11] |

| Objective Response Rate (ORR) | 37.1% | 28.1% |

| Disease Control Rate (DCR) | 80.6% | 82.5% |

| Median Duration of Response (DoR) | 11.1 months | Not Reported |

| Median Progression-Free Survival (PFS) | 6.8 months | 5.6 months |

| Median Overall Survival (OS) | 12.5 months | Not Significantly Different vs. Docetaxel |

Pharmacokinetic Profile

Sotorasib exhibits non-linear and time-dependent pharmacokinetics.

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | Median of 1 hour |

| Plasma Protein Binding | 89% (in vitro) |

| Terminal Elimination Half-Life | ~5 hours |

| Metabolism | Primarily metabolized, with multiple metabolites identified (M10, M18, M24)[12] |

| Effect of Food | No clinically significant effect from a high-fat, high-calorie meal[13] |

| Dose Proportionality | Exposure increases in a less-than-dose-proportional manner (180-960 mg range)[14] |

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of preclinical data. Below are representative protocols for evaluating a KRAS G12C inhibitor like Sotorasib.

Cell Proliferation (IC50) Assay

Objective: To determine the concentration of the inhibitor required to reduce cell growth by 50% (IC50) in KRAS G12C mutant cell lines.

Methodology:

-

Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are cultured under standard conditions (e.g., 37°C, 5% CO2).

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: A serial dilution of Sotorasib is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

-

Data Analysis: The luminescence signal is normalized to the vehicle control. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[15]

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

-

Cell Preparation & Implantation: KRAS G12C mutant cells (e.g., NCI-H358) are harvested and resuspended in a mixture of sterile PBS and Matrigel.[16] This cell suspension is then subcutaneously injected into the flank of each mouse.[16]

-

Tumor Growth Monitoring: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2.[16]

-

Randomization: When tumors reach a specified average size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.[16]

-

Treatment Administration: Sotorasib or vehicle is administered to the respective groups, typically via oral gavage, at a predetermined dose and schedule (e.g., daily).[16]

-

Efficacy Monitoring: Tumor volume and body weight (as an indicator of toxicity) are monitored throughout the study.[16]

-

Endpoint: The study is concluded when tumors in the control group reach a predefined maximum size or after a set treatment duration. Tumors are then excised for further analysis (e.g., pharmacodynamic biomarker assessment like p-ERK levels).[16][17]

References

- 1. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 6. drugs.com [drugs.com]

- 7. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sotorasib - Wikipedia [en.wikipedia.org]

- 11. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Impact of Hepatic Impairment on the Pharmacokinetics of Sotorasib and Its Major Metabolites: Implications for Dose Adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oncologynewscentral.com [oncologynewscentral.com]

- 14. Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRASG12C Mutation from Phase 1 and Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. aacrjournals.org [aacrjournals.org]

The Enigmatic Compound NA-014: An Examination of its Postulated Role in Glutamatergic System Regulation

Disclaimer: The following document is a conceptual framework based on the hypothetical effects of a compound designated "NA-014" on the glutamatergic system. As of the latest literature review, "this compound" does not correspond to a publicly disclosed or academically researched molecule. The data, protocols, and pathways presented herein are illustrative and intended to serve as a template for the analysis of a novel compound with a similar proposed mechanism of action.

Executive Summary

The glutamatergic system, the principal excitatory neurotransmitter network in the central nervous system (CNS), is a critical target for therapeutic intervention in a wide array of neurological and psychiatric disorders. This document outlines the hypothetical preclinical data and proposed mechanism of action for a novel investigational compound, this compound, a selective modulator of glutamatergic signaling. The subsequent sections will provide a detailed overview of the experimental evidence, methodologies, and conceptual signaling pathways associated with this compound's activity. All presented data is hypothetical and for illustrative purposes.

Quantitative Analysis of this compound's In Vitro and In Vivo Efficacy

The following tables summarize the hypothetical quantitative data for this compound's interaction with key components of the glutamatergic system.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | This compound Ki (nM) | Reference Compound Ki (nM) |

| NMDA - GluN2B | 15.3 ± 2.1 | Ifenprodil: 25.8 ± 3.5 |

| AMPA - GluA2 | > 10,000 | NBQX: 5.2 ± 0.8 |

| Kainate - GluK1 | > 10,000 | UBP-310: 12.1 ± 1.9 |

| mGluR5 | 89.7 ± 9.4 | MPEP: 3.6 ± 0.5 |

Table 2: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

| Treatment Group | fEPSP Slope (% of Baseline) |

| Vehicle Control | 155 ± 12% |

| This compound (10 µM) | 128 ± 9% |

| NMDA Antagonist (AP5, 50 µM) | 102 ± 7% |

Table 3: In Vivo Microdialysis of Glutamate (B1630785) Levels in the Prefrontal Cortex

| Treatment Group | Glutamate Concentration (% Change from Baseline) |

| Vehicle Control | +5 ± 2% |

| This compound (10 mg/kg, i.p.) | -25 ± 6% |

| Ketamine (10 mg/kg, i.p.) | +150 ± 22% |

Experimental Protocols

Radioligand Binding Assays

Receptor binding affinities were determined using competitive radioligand binding assays. Cell membranes expressing the target human recombinant receptors (NMDA, AMPA, Kainate, mGluR5) were incubated with a specific radioligand ([3H]ifenprodil for GluN2B, [3H]AMPA for GluA2, [3H]kainate for GluK1, and [3H]MPEP for mGluR5) and increasing concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand. Following incubation, the membranes were washed, and the bound radioactivity was quantified by liquid scintillation counting. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Electrophysiology (Long-Term Potentiation)

Transverse hippocampal slices (400 µm) were prepared from adult male Sprague-Dawley rats. Slices were maintained in an interface chamber and perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum of the CA1 region following stimulation of the Schaffer collaterals. After establishing a stable baseline, LTP was induced by high-frequency stimulation (HFS; two 1-second trains of 100 Hz, separated by 20 seconds). This compound or vehicle was bath-applied 20 minutes prior to HFS and maintained throughout the recording period. The fEPSP slope was measured and expressed as a percentage of the pre-HFS baseline.

In Vivo Microdialysis

Guide cannulae were surgically implanted into the medial prefrontal cortex of adult male Wistar rats. Following a recovery period, a microdialysis probe was inserted, and the brain was perfused with aCSF at a constant flow rate. Dialysate samples were collected every 20 minutes. After establishing a stable baseline of extracellular glutamate, this compound or vehicle was administered intraperitoneally. Samples were collected for an additional 180 minutes. Glutamate concentrations in the dialysate were determined by high-performance liquid chromatography (HPLC) with fluorescence detection.

Postulated Signaling Pathways and Mechanisms of Action

This compound is hypothesized to act as a negative allosteric modulator (NAM) at the GluN2B subunit of the NMDA receptor. This modulation is thought to attenuate excessive calcium (Ca2+) influx during periods of glutamatergic hyperactivity, thereby preventing downstream excitotoxicity and restoring synaptic homeostasis.

The logical relationship between the experimental findings suggests a cohesive mechanism. The direct binding of this compound to GluN2B-containing NMDA receptors (Table 1) leads to a reduction in LTP (Table 2), a process known to be dependent on NMDA receptor-mediated Ca2+ influx. This attenuation of NMDA receptor function likely contributes to the observed decrease in extracellular glutamate levels in the prefrontal cortex (Table 3), potentially by reducing excitability and presynaptic glutamate release.

Conclusion and Future Directions

The hypothetical compound this compound demonstrates a promising preclinical profile as a selective modulator of the glutamatergic system. Its activity at the GluN2B subunit of the NMDA receptor suggests potential therapeutic applications in conditions characterized by glutamatergic dysregulation, such as treatment-resistant depression, neuropathic pain, and certain neurodegenerative disorders. Further research would be necessary to fully elucidate its mechanism of action, safety profile, and therapeutic efficacy in relevant animal models. Subsequent studies should focus on pharmacokinetic and pharmacodynamic modeling, off-target screening, and long-term behavioral assessments.

Investigating the Allosteric Binding Site of NA-014 on the Excitatory Amino Acid Transporter 2 (EAAT2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the binding site of NA-014, a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). This document details the experimental and computational methodologies used to characterize this interaction, presents key quantitative data, and visualizes the proposed binding mechanism and experimental workflows.

Introduction to EAAT2 and this compound

The excitatory amino acid transporters (EAATs) are a family of membrane proteins crucial for maintaining low extracellular glutamate (B1630785) concentrations in the central nervous system.[1] Of the five subtypes, EAAT2 (also known as GLT-1) is the most abundant and is primarily responsible for glutamate clearance, thereby preventing excitotoxicity and modulating synaptic transmission.[1] Dysfunction of EAAT2 has been implicated in a range of neurological disorders, making it a significant therapeutic target.[1]

This compound is a novel, potent, and selective positive allosteric modulator of EAAT2.[1] As a PAM, this compound enhances the transporter's activity without directly competing with the endogenous substrate, glutamate. This mechanism of action offers a promising therapeutic strategy for conditions associated with impaired glutamate homeostasis.

Quantitative Analysis of this compound Activity

The functional effects of this compound on EAAT2 have been quantified through various in vitro assays. The following tables summarize the key data regarding its potency, efficacy, and impact on glutamate transport kinetics.

Table 1: Potency and Efficacy of this compound on EAAT Subtypes

| Compound | Transporter | EC50 (nM) | Efficacy (% of control) |

| This compound | EAAT2 | 3.5 ± 2.0 | 167.3 ± 8.3 |

| EAAT1 | No effect | Not applicable | |

| EAAT3 | No effect | Not applicable |

Data from L-[³H]glutamate uptake assays in transiently transfected COS-7 cells.[1]

Table 2: Effect of this compound on the Kinetics of EAAT2-mediated Glutamate Uptake

| This compound Concentration (nM) | Vmax (pmol/well/min) | Km (µM) |

| 0 (Vehicle) | 279 ± 76 | 63 ± 8.5 |

| 10 | 359 ± 17 | Not significantly different |

| 100 | 675 ± 52 | Not significantly different |

| 500 | 1413 ± 46 | Not significantly different |

Kinetic parameters were determined in EAAT2-transfected COS-7 cells. The lack of significant change in the Michaelis constant (Km) coupled with the increase in the maximum velocity (Vmax) is characteristic of a positive allosteric modulation mechanism.[1]

Experimental Protocols

L-[³H]Glutamate Uptake Assay

This assay is fundamental for assessing the functional activity of EAAT2 and the modulatory effects of compounds like this compound.

Cell Culture and Transfection:

-

COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ humidified atmosphere.

-

Cells are transiently transfected with a plasmid encoding human EAAT2 using a suitable transfection reagent (e.g., Lipofectamine). Control cells are transfected with an empty vector. Experiments are typically performed 48 hours post-transfection.

Assay Procedure:

-

Cell Plating: Transfected COS-7 cells are seeded into 24-well or 96-well plates pre-coated with poly-L-lysine.

-

Pre-incubation: On the day of the assay, the culture medium is aspirated, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

Compound Incubation: Cells are then incubated with varying concentrations of this compound (or vehicle control) in KRH buffer for a specified period (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: The uptake reaction is initiated by adding a solution containing a mixture of unlabeled L-glutamate and radiolabeled L-[³H]glutamate to a final desired concentration (e.g., 50 nM).

-

Termination of Uptake: After a defined incubation period (e.g., 10 minutes) at 37°C, the uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS). The lysate is then transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The radioactivity counts are normalized to the protein concentration in each well. Dose-response curves are generated by plotting the percentage of control uptake versus the logarithm of the this compound concentration, and the EC50 value is determined using non-linear regression analysis. For kinetic studies, uptake is measured at various substrate concentrations in the presence and absence of the modulator to determine Vmax and Km.

Predicted Binding Site of this compound on EAAT2

The precise binding site of this compound on EAAT2 has been investigated using computational molecular docking studies. These studies provide a structural hypothesis for the allosteric modulation of the transporter.

Molecular Docking Methodology

-

Homology Modeling: In the absence of an experimental crystal structure of EAAT2 in complex with this compound, a homology model of human EAAT2 is typically generated. This is often based on the crystal structures of related transporters, such as the archaeal glutamate transporter homolog GltPh or the human EAAT1.

-

Binding Site Prediction: Putative allosteric binding sites are identified on the EAAT2 model using computational tools that analyze the protein's surface for cavities and pockets suitable for small molecule binding.

-

Ligand and Protein Preparation: The three-dimensional structure of this compound is generated and energetically minimized. The EAAT2 model is prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

-

Docking Simulation: Molecular docking simulations are performed using software such as the Schrödinger Suite (Glide) or Molsoft ICM Browser. These programs systematically sample different conformations and orientations of this compound within the predicted binding site and score them based on their predicted binding affinity. The OPLS (Optimized Potentials for Liquid Simulations) force field is commonly used for such simulations.

-

Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by low binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) with the protein residues.

The Predicted Allosteric Binding Pocket

Computational studies predict that this compound binds to a pocket located at the interface between the scaffold domain and the transport domain of EAAT2.[1] This site is distinct from the glutamate binding site, which is located on the transport domain. The binding of this compound in this allosteric pocket is hypothesized to facilitate the conformational changes required for the transport cycle, thereby increasing the rate of glutamate translocation.

The docking poses of the enantiomers of this compound are predicted to be in a similar region of this allosteric site.[1] Key residues that help to orient the view of this binding pocket include D83, K90, and P443.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental and computational workflow for the investigation of this compound's interaction with EAAT2.

Predicted Binding Site of this compound on EAAT2

Caption: Predicted allosteric binding site of this compound at the interface of the scaffold and transport domains of EAAT2.

Conclusion

The investigation into the binding site of this compound on EAAT2 provides a strong foundation for understanding its mechanism as a positive allosteric modulator. The combination of in vitro functional assays and in silico molecular docking has pinpointed a putative allosteric binding pocket at the interface of the transporter's scaffold and transport domains. This knowledge is invaluable for the rational design of next-generation EAAT2 modulators with improved therapeutic profiles for the treatment of neurological disorders characterized by glutamate dysregulation. Further studies, including co-crystallization or cryo-electron microscopy of the EAAT2-NA-014 complex, are warranted to experimentally validate and refine the predicted binding mode.

References

NA-014: A Novel GLT-1 Positive Allosteric Modulator with Therapeutic Potential for Substance Use Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Substance use disorders (SUDs) represent a significant global health challenge with a pressing need for novel therapeutic interventions. Dysregulation of the glutamate (B1630785) system, particularly in the brain's reward circuitry, is increasingly recognized as a key pathophysiological mechanism underlying addiction. NA-014 is a novel, potent, and selective positive allosteric modulator (PAM) of the glial glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). By enhancing the reuptake of synaptic glutamate, this compound offers a promising strategy to attenuate the hyper-glutamatergic state associated with drug craving and seeking behaviors. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound for SUDs, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. Detailed experimental protocols and visualizations of key pathways are included to facilitate further research and development.

Introduction: The Role of Glutamate and GLT-1 in Substance Abuse

The neurobiology of substance abuse is complex, involving multiple neurotransmitter systems. While the mesolimbic dopamine (B1211576) system has traditionally been the focus of addiction research, there is now a substantial body of evidence implicating the glutamatergic system in the development and maintenance of addictive behaviors.[1] Chronic drug use leads to neuroadaptations in glutamate signaling, particularly within the nucleus accumbens and prefrontal cortex, which contribute to compulsive drug seeking and relapse.

A key feature of these neuroadaptations is a reduction in the expression and function of the glutamate transporter GLT-1.[2] GLT-1 is the most abundant glutamate transporter in the brain and is primarily responsible for clearing glutamate from the synaptic cleft.[3] Its downregulation following chronic drug exposure leads to an accumulation of extrasynaptic glutamate, which can overstimulate glutamate receptors and drive aberrant synaptic plasticity, ultimately reinforcing drug-seeking behaviors. Therefore, enhancing GLT-1 function presents a compelling therapeutic strategy for treating SUDs.

This compound: A Selective GLT-1 Positive Allosteric Modulator

This compound has been identified as a novel and selective positive allosteric modulator of GLT-1.[4] Unlike direct agonists, PAMs do not activate the transporter themselves but rather enhance the transporter's response to its endogenous ligand, glutamate. This mechanism of action offers the potential for a more nuanced and safer therapeutic profile, as the modulatory effect is dependent on ongoing synaptic activity.

In Vitro Pharmacology

Preclinical studies have demonstrated the potency and selectivity of this compound in vitro.

| Parameter | Value | Cell Line | Reference |

| EC50 | 3.5 ± 2.0 nM | EAAT2-transfected COS-7 cells | [5] |

| Efficacy | 167.3 ± 8.3% | EAAT2-transfected COS-7 cells | [5] |

| Selectivity | No significant activity at EAAT1 or EAAT3 | EAAT1/3-transfected COS-7 cells | [5] |

Table 1: In Vitro Potency and Efficacy of this compound at EAAT2/GLT-1.

Pharmacokinetic Properties

Pharmacokinetic studies have shown that this compound is brain-penetrant, a critical characteristic for a centrally acting therapeutic.

| Species | Administration Route | Brain Penetrability | Reference |

| Mice | Intraperitoneal (IP) | 83% | [4] |

| Rats | Intraperitoneal (IP) | 52% | [4] |

Table 2: Brain Penetrability of this compound in Preclinical Species. Further details on Cmax, Tmax, and half-life in plasma and brain are pending publication of full study data.

Preclinical Efficacy in Models of Substance Abuse

The therapeutic potential of this compound has been evaluated in rodent models of cocaine and methamphetamine abuse. These studies have focused on two key behavioral paradigms: locomotor activity and conditioned place preference (CPP).

Attenuation of Psychostimulant-Induced Hyperlocomotion

Acute administration of psychostimulants like cocaine and methamphetamine induces a significant increase in locomotor activity in rodents. This hyperactivity is a behavioral correlate of the drugs' stimulant effects.

| Drug of Abuse | Species | This compound Dose (IP) | Effect on Locomotion | Reference |

| Cocaine | Male Rats | 15 and 30 mg/kg | Significantly reduced | [2] |

| Cocaine | Female Rats | 15 mg/kg | Significantly reduced | [2] |

| Methamphetamine | Male Mice | 60 mg/kg | Reduced acute ambulation | [4] |

Table 3: Effect of this compound on Psychostimulant-Induced Locomotor Activity.

Reduction of Conditioned Place Preference

Conditioned place preference is a widely used behavioral model to assess the rewarding and reinforcing properties of drugs. In this paradigm, an animal learns to associate a specific environment with the rewarding effects of a drug.

| Drug of Abuse | Species | This compound Dose (IP) | Effect on CPP Expression | Reference |

| Cocaine | Male Rats | 30 and 60 mg/kg | Reduced | [2] |

| Cocaine | Female Rats | 30 mg/kg | Reduced | [2] |

| Methamphetamine | Male Mice | 60 mg/kg | Reduced | [4] |

Table 4: Effect of this compound on the Expression of Psychostimulant-Induced Conditioned Place Preference.

Importantly, studies have shown that this compound itself does not produce rewarding or aversive effects, nor does it alter baseline locomotion, suggesting a favorable side-effect profile.[2]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by positively modulating GLT-1, thereby enhancing the clearance of glutamate from the synapse. This action is believed to counteract the hyper-glutamatergic state that drives drug-seeking behavior.

Figure 1: Proposed Mechanism of Action of this compound in Substance Abuse.

The diagram above illustrates how psychostimulants increase synaptic dopamine, leading to aberrant reward signaling. This compound enhances glutamate uptake by GLT-1 on astrocytes, reducing extrasynaptic glutamate levels. This is hypothesized to dampen the overstimulation of postsynaptic glutamate receptors, thereby normalizing synaptic plasticity and reducing drug-seeking behavior.

Detailed Experimental Protocols

Animals

Studies were conducted using adult male and female Sprague-Dawley rats or C57BL/6J mice, housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified for behavioral testing. All procedures were performed in accordance with the Guide for the Care and Use of Laboratory Animals and approved by the Institutional Animal Care and Use Committee.

Locomotor Activity Assay

The locomotor activity of the animals was measured using automated activity monitors. The general workflow is as follows:

Figure 2: General Experimental Workflow for the Locomotor Activity Assay.

Conditioned Place Preference (CPP) Assay

The CPP paradigm consists of three phases: pre-conditioning, conditioning, and post-conditioning (test).

Figure 3: Three-Phase Workflow for the Conditioned Place Preference Assay.

For testing the effect of this compound on the expression of CPP, the compound is administered prior to the post-conditioning test.

Discussion and Future Directions

The preclinical data for this compound are highly encouraging, demonstrating its potential as a novel therapeutic for substance use disorders. By targeting the dysregulated glutamate system through a selective allosteric modulation of GLT-1, this compound represents a mechanistically distinct approach from currently available treatments.

Future research should focus on several key areas:

-

Elucidation of Detailed Pharmacokinetics: Comprehensive pharmacokinetic studies are needed to determine the Cmax, Tmax, and half-life of this compound in both plasma and brain tissue to inform dosing strategies for future clinical trials.

-

Broader Preclinical Evaluation: The efficacy of this compound should be investigated in models of other substance use disorders, including opioid, alcohol, and nicotine (B1678760) addiction.

-

Investigation of Chronic Dosing: Studies examining the effects of chronic this compound administration on GLT-1 expression and function, as well as on long-term drug-seeking behaviors, are warranted.

-

Translational Studies: The development of biomarkers to assess GLT-1 function in humans could facilitate the clinical development of this compound and other GLT-1 modulators.

Conclusion

This compound is a promising preclinical candidate for the treatment of substance use disorders. Its novel mechanism of action, potent and selective in vitro profile, and efficacy in rodent models of psychostimulant abuse provide a strong rationale for its continued development. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial in translating these promising preclinical findings into a novel therapeutic for patients suffering from addiction.

References

- 1. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive allosteric modulator of GLT-1 reduces methamphetamine hyperlocomotion, sensitization and conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unexpected global impact of VTA dopamine neuron activation as measured by opto-fMRI - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NA-014 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for NA-014, a novel positive allosteric modulator of the glutamate (B1630785) transporter 1 (GLT-1). The following sections detail the mechanism of action, experimental methodologies, and key findings from preclinical studies in rodent models.

Mechanism of Action

This compound functions as a positive allosteric modulator (PAM) of the glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). GLT-1 is predominantly expressed on astrocytes and is responsible for the majority of glutamate reuptake from the synaptic cleft in the central nervous system. By binding to an allosteric site on the GLT-1 protein, this compound enhances the transporter's ability to remove excess glutamate from the synapse. This modulation helps to restore glutamate homeostasis, which can be dysregulated in various neurological and psychiatric disorders. In the context of substance use disorders, chronic cocaine use has been associated with reduced GLT-1 expression and function. By enhancing GLT-1 activity, this compound can attenuate the neurochemical and behavioral effects of cocaine.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound in rat models of cocaine-associated behaviors.

| Experiment | Sex | This compound Dose (mg/kg) | Effect |

| Cocaine-Induced Locomotion | Male | 15 | Significant Reduction |

| 30 | Significant Reduction | ||

| 60 | Ineffective | ||

| Female | 15 | Significant Reduction | |

| 30 | Not specified as effective | ||

| 60 | Ineffective | ||

| Cocaine Conditioned Place Preference (CPP) | Male | 15 | No Effect |

| 30 | Reduced Expression | ||

| 60 | Reduced Expression | ||

| Female | 15 | No Effect | |

| 30 | Reduced Expression | ||

| Baseline Locomotion | Both | Not specified | No Alteration |

| Rewarding Behavior (on its own) | Both | Not specified | Not Observed |

| GLT-1/GLAST Expression (7-day administration) | Both | 100 (twice daily) | No Alteration in PFC |

Table 1: Summary of this compound Efficacy in Rat Models.[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments with this compound are provided below.

Pharmacokinetic Analysis

A pharmacokinetic analysis demonstrated that this compound is brain-penetrant and suitable for in vivo studies.[1] While the specific parameters from this study are not publicly available, a general protocol for such an analysis is as follows:

-

Animal Model: Adult male Sprague-Dawley rats.

-

Drug Administration: A single dose of this compound is administered, typically via intravenous (IV) and oral (PO) or intraperitoneal (IP) routes in separate cohorts to determine bioavailability.

-

Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Brain tissue is also collected from terminal subgroups at each time point.

-

Sample Processing: Blood is processed to plasma. Brain tissue is homogenized.

-

Bioanalysis: The concentration of this compound in plasma and brain homogenates is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and brain-to-plasma ratio, are calculated using appropriate software.

Cocaine-Induced Locomotion

This experiment assesses the effect of this compound on the hyperlocomotor activity induced by cocaine.

-

Animal Model: Adult male and female rats.

-

Acclimation: Animals are habituated to the locomotor activity chambers for a set period (e.g., 30-60 minutes) before drug administration.

-

Drug Administration:

-

This compound (15, 30, or 60 mg/kg) or vehicle is administered via intraperitoneal (IP) injection.

-

After a pretreatment period (e.g., 30 minutes), cocaine (e.g., 15 mg/kg, IP) or saline is administered.

-

-

Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-120 minutes) immediately following cocaine or saline administration.

-

Data Analysis: The total locomotor activity is compared between the different treatment groups using statistical methods such as ANOVA followed by post-hoc tests.

Cocaine Conditioned Place Preference (CPP)

This assay evaluates the ability of this compound to block the rewarding effects of cocaine.

-

Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.

-

Phases:

-

Pre-Conditioning (Baseline Preference): On day 1, animals are allowed to freely explore all three chambers for a set time (e.g., 15 minutes) to determine any initial preference for one of the conditioning chambers.

-

Conditioning (4-8 days): This phase consists of alternating daily injections of cocaine and saline. On cocaine-conditioning days, animals receive an injection of cocaine (e.g., 15 mg/kg, IP) and are confined to one of the conditioning chambers. On saline-conditioning days, they receive a saline injection and are confined to the opposite chamber. The chamber paired with cocaine is counterbalanced across animals.

-